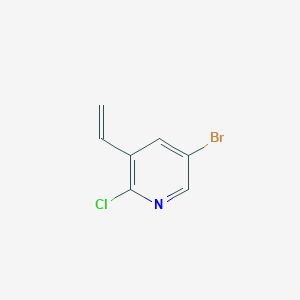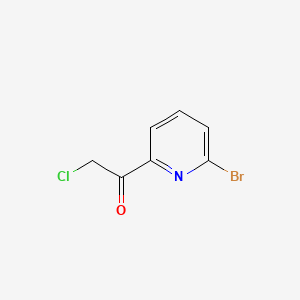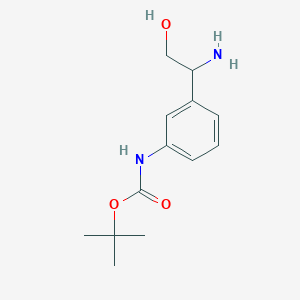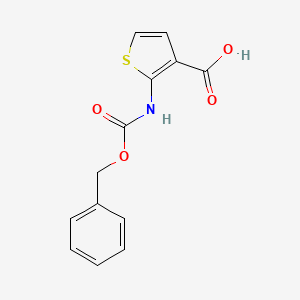
2-(((Benzyloxy)carbonyl)amino)thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((Benzyloxy)carbonyl)amino)thiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((Benzyloxy)carbonyl)amino)thiophene-3-carboxylic acid typically involves the introduction of the benzyloxycarbonyl (Cbz) protecting group to an amino thiophene derivative. The process may include steps such as:
Nucleophilic substitution: reactions where the amino group is protected with the Cbz group.
Carboxylation: reactions to introduce the carboxylic acid functionality.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Electrophiles: Such as halogens or nitro groups for substitution reactions.
Major Products:
Sulfoxides and sulfones: from oxidation.
Alcohols: from reduction.
Substituted thiophenes: from electrophilic substitution.
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to enzymes: or receptors, thereby modulating their activity.
Interfering with cellular pathways: involved in inflammation or cancer progression.
Comparison with Similar Compounds
Thiophene-3-carboxylic acid: A simpler analog without the benzyloxycarbonyl group.
2-Aminothiophene derivatives: Compounds with similar core structures but different substituents.
Uniqueness: 2-(((Benzyloxy)carbonyl)amino)thiophene-3-carboxylic acid is unique due to the presence of the benzyloxycarbonyl protecting group, which can influence its reactivity and biological activity. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Properties
Molecular Formula |
C13H11NO4S |
|---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
2-(phenylmethoxycarbonylamino)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO4S/c15-12(16)10-6-7-19-11(10)14-13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,17)(H,15,16) |
InChI Key |
OUJZXSSIHXJGSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


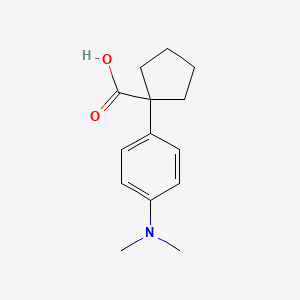
![(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol](/img/structure/B13571880.png)
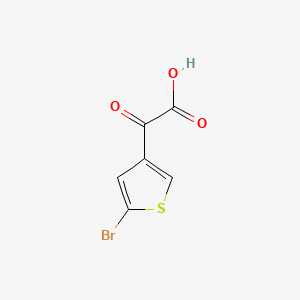
![3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13571885.png)
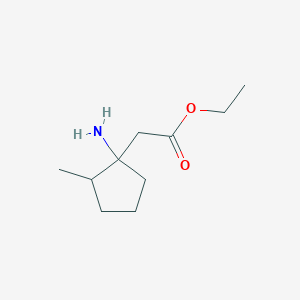
![3-((Benzyloxy)carbonyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13571899.png)
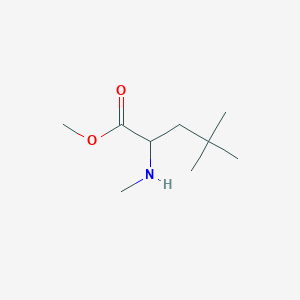
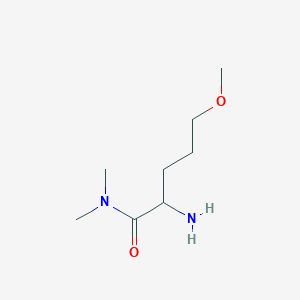

![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-4-amine dihydrochloride](/img/structure/B13571916.png)
